molecular formula C30H34O5 B13422662 (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane

Katalognummer: B13422662
Molekulargewicht: 474.6 g/mol
InChI-Schlüssel: GJRZTGOFUKVYMR-NOZRFFRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane is a complex organic compound with a unique structure characterized by multiple stereocenters

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves multiple steps, starting from simpler precursorsThe reactions are usually carried out under anhydrous conditions to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-methyl-6-[(phenylsulfanyl)oxy]tetrahydro-2H-pyran: Similar structure but with different substituents.

    (2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol: Similar backbone with different functional groups.

Uniqueness

The uniqueness of (2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C30H34O5

Molekulargewicht

474.6 g/mol

IUPAC-Name

(2S,3R,4R,5S,6S)-2-methyl-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane

InChI

InChI=1S/C30H34O5/c1-3-19-31-30-29(34-22-26-17-11-6-12-18-26)28(33-21-25-15-9-5-10-16-25)27(23(2)35-30)32-20-24-13-7-4-8-14-24/h3-18,23,27-30H,1,19-22H2,2H3/t23-,27+,28+,29-,30-/m0/s1

InChI-Schlüssel

GJRZTGOFUKVYMR-NOZRFFRFSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Kanonische SMILES

CC1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.